A031

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

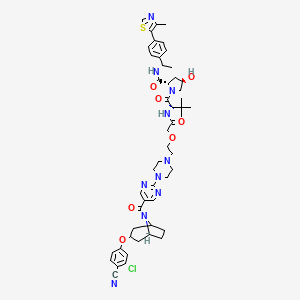

分子式 |

C50H61ClN10O7S |

|---|---|

分子量 |

981.6 g/mol |

IUPAC名 |

(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H61ClN10O7S/c1-30(32-6-8-33(9-7-32)44-31(2)55-29-69-44)56-46(64)42-22-38(62)27-60(42)48(66)45(50(3,4)5)57-43(63)28-67-19-18-58-14-16-59(17-15-58)49-53-25-35(26-54-49)47(65)61-36-11-12-37(61)21-40(20-36)68-39-13-10-34(24-52)41(51)23-39/h6-10,13,23,25-26,29-30,36-38,40,42,45,62H,11-12,14-22,27-28H2,1-5H3,(H,56,64)(H,57,63)/t30-,36-,37?,38+,40?,42-,45+/m0/s1 |

InChIキー |

PGVTULUCNZWYPD-WQHBIYAGSA-N |

異性体SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN4CCN(CC4)C5=NC=C(C=N5)C(=O)N6[C@H]7CCC6CC(C7)OC8=CC(=C(C=C8)C#N)Cl)O |

正規SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN4CCN(CC4)C5=NC=C(C=N5)C(=O)N6C7CCC6CC(C7)OC8=CC(=C(C=C8)C#N)Cl)O |

製品の起源 |

United States |

Foundational & Exploratory

ACE-031: A Comprehensive Technical Guide to its Mechanism of Action in Muscle Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACE-031, also known as ramatercept, is a novel investigational biologic therapeutic designed to promote muscle growth by targeting the Transforming Growth Factor-β (TGF-β) superfamily of proteins, which are critical regulators of skeletal muscle mass.[1][2] Structurally, ACE-031 is a recombinant fusion protein. It consists of the extracellular domain of the human activin receptor type IIB (ActRIIB) linked to the Fc portion of human immunoglobulin G1 (IgG1).[1][3] This design allows ACE-031 to function as a decoy receptor, effectively sequestering ligands that negatively regulate muscle growth, most notably myostatin (also known as GDF-8) and activins.[3][4] By intercepting these inhibitory signals, ACE-031 promotes an environment conducive to skeletal muscle hypertrophy.

Mechanism of Action: Sequestration of Negative Regulators of Myogenesis

The primary mechanism of action of ACE-031 revolves around its high-affinity binding to myostatin and other related ligands of the TGF-β superfamily.[5] Under normal physiological conditions, myostatin binds to the ActRIIB receptor on the surface of muscle cells.[4] This ligand-receptor interaction initiates an intracellular signaling cascade mediated by the phosphorylation of Smad2 and Smad3 proteins.[4][5] The activated Smad2/3 complex then translocates to the nucleus, where it regulates the transcription of genes that inhibit myogenesis, leading to a reduction in muscle protein synthesis and a consequent limitation of muscle growth.[5]

ACE-031 acts as a competitive inhibitor of this pathway. By circulating in the bloodstream, it binds to myostatin and other ActRIIB ligands, preventing them from interacting with their native receptors on muscle cells.[2] This sequestration effectively inhibits the downstream Smad2/3 signaling cascade, thereby lifting the natural "brakes" on muscle growth and promoting an increase in muscle mass.[5]

Signaling Pathway Diagram

Caption: ACE-031 acts as a decoy receptor, sequestering myostatin and preventing its binding to the ActRIIB receptor, thereby inhibiting the Smad2/3 signaling pathway that normally suppresses muscle growth.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data in Murine Models

| Parameter | Animal Model | Treatment Group | Control Group | Percent Change | p-value | Reference |

| Body Weight | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | ~16% increase | <0.05 | [6] |

| Soleus Muscle Wet Weight | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 33% increase | <0.05 | [6] |

| Plantaris Muscle Wet Weight | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 44% increase | <0.05 | [6] |

| Gastrocnemius Muscle Wet Weight | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 46% increase | <0.05 | [6] |

| EDL Muscle Wet Weight | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 26% increase | <0.05 | [6] |

| Soleus Type I Fiber CSA | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 22% increase | <0.05 | [6] |

| Soleus Type II Fiber CSA | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 28% increase | <0.05 | [6] |

| Plantaris Fiber CSA | 8-week-old C57BL/6 mice | ACE-031 | Vehicle | 57% increase | <0.05 | [6] |

CSA: Cross-Sectional Area, EDL: Extensor Digitorum Longus

Clinical Data in Human Subjects

| Parameter | Subject Population | Treatment Group | Control Group | Percent Change | p-value | Reference |

| Total Body Lean Mass (DXA) | Healthy Postmenopausal Women | 3 mg/kg single dose | Placebo | 3.3% increase | 0.03 | [7][8] |

| Thigh Muscle Volume (MRI) | Healthy Postmenopausal Women | 3 mg/kg single dose | Placebo | 5.1% increase | 0.03 | [7][8] |

| Total Body Lean Mass (DXA) | Ambulatory Boys with DMD | 1 mg/kg q2wks | Placebo | 5.2% increase from baseline | 0.015 | [9] |

DXA: Dual-energy X-ray absorptiometry, MRI: Magnetic resonance imaging, DMD: Duchenne Muscular Dystrophy, q2wks: every 2 weeks

Experimental Protocols

Preclinical Evaluation in Murine Models

A representative preclinical study to evaluate the effect of ACE-031 on muscle hypertrophy would involve the following steps:

-

Animal Model: 8-week-old male C57BL/6 mice are commonly used.

-

Acclimatization: Animals are acclimatized to the facility for at least one week prior to the experiment.

-

Grouping: Mice are randomly assigned to a treatment group (ACE-031) and a control group (vehicle, e.g., phosphate-buffered saline).

-

Administration: ACE-031 is administered, for instance, via subcutaneous injection at a specified dose (e.g., 10 mg/kg) and frequency (e.g., once weekly) for a duration of 4 weeks. The control group receives an equivalent volume of the vehicle.

-

In-life Monitoring: Body weight and general health are monitored regularly throughout the study.

-

Terminal Procedures: At the end of the treatment period, animals are euthanized.

-

Tissue Collection: Skeletal muscles such as the soleus, plantaris, gastrocnemius, and extensor digitorum longus (EDL) are carefully dissected and weighed.

-

Histological Analysis: A portion of the muscle tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are then stained (e.g., with hematoxylin and eosin) for morphometric analysis, including the measurement of muscle fiber cross-sectional area using imaging software. Immunohistochemistry can be used to differentiate between fiber types.

Clinical Trial Protocol (Phase I)

A Phase I, single ascending-dose, randomized, double-blind, placebo-controlled study in healthy volunteers would typically follow this structure:

-

Subject Recruitment: Healthy volunteers, for example, postmenopausal women, are screened for eligibility based on inclusion and exclusion criteria.

-

Randomization: Eligible subjects are randomized to receive either a single subcutaneous injection of ACE-031 at a specific dose (e.g., 0.02, 0.1, 0.3, 1.0, or 3.0 mg/kg) or a matching placebo.

-

Dosing and Observation: After administration, subjects are monitored for safety and tolerability, including adverse events and vital signs.

-

Pharmacokinetic Analysis: Blood samples are collected at predetermined time points to determine the pharmacokinetic profile of ACE-031.

-

Pharmacodynamic Assessments:

-

Dual-energy X-ray absorptiometry (DXA): To measure changes in total body lean mass, fat mass, and bone mineral density at baseline and specified follow-up time points (e.g., day 29).

-

Magnetic Resonance Imaging (MRI): To quantify changes in the volume of specific muscles, such as the thigh muscles, at baseline and follow-up.

-

-

Data Analysis: Statistical analysis is performed to compare the changes in the ACE-031 treatment groups to the placebo group.

Experimental Workflow Diagram

References

- 1. dimsumdaily.hk [dimsumdaily.hk]

- 2. ACE-031 | The Catalyst Clinic London [thecatalystclinic.com]

- 3. uk-peptides.com [uk-peptides.com]

- 4. biotechpeptides.com [biotechpeptides.com]

- 5. corepeptides.com [corepeptides.com]

- 6. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. neurology.org [neurology.org]

ACE-031: A Technical Guide to Its Discovery, Development, and Discontinuation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of ACE-031, a pioneering investigational myostatin inhibitor. It details the molecule's mechanism of action, summarizes key preclinical and clinical findings, and outlines the experimental methodologies employed during its evaluation. The guide concludes with the rationale for the cessation of its development and its lasting impact on the field of muscle-wasting disease therapeutics.

Discovery and Rationale

ACE-031, also known as ramatercept, is a recombinant fusion protein developed through a collaboration between Acceleron Pharma and Shire Pharmaceuticals.[1] Its design was predicated on the understanding of the crucial role of the Transforming Growth Factor-beta (TGF-β) superfamily in regulating skeletal muscle mass.[2][3] A key member of this family, myostatin (also known as GDF8), is a potent negative regulator of muscle growth.[2][4] Inhibition of myostatin was identified as a promising therapeutic strategy for conditions characterized by significant muscle loss, such as Duchenne muscular dystrophy (DMD), sarcopenia, and cachexia.[2][3][5]

ACE-031 was engineered as a "ligand trap" to sequester myostatin and other related signaling molecules, thereby promoting muscle growth.[1][2] It is a fusion protein constructed by linking the extracellular domain of the human activin receptor type IIB (ActRIIB) to the Fc portion of human immunoglobulin G1 (IgG1).[1][2][6] This design allows it to circulate in the bloodstream and bind with high affinity to myostatin and other ligands that signal through the ActRIIB receptor, effectively preventing them from interacting with their natural receptors on muscle cells.[2][7] The Fc fragment enhances the protein's stability and extends its circulating half-life.[2]

Mechanism of Action: The TGF-β Signaling Pathway

Under normal physiological conditions, myostatin and other related ligands, such as activin A, bind to the ActRIIB receptor on the surface of muscle cells.[1][2] This binding initiates an intracellular signaling cascade, primarily through the phosphorylation of Smad2 and Smad3 proteins.[4][8] The activated Smad complex then translocates to the nucleus, where it regulates the transcription of genes that inhibit myoblast proliferation and differentiation, ultimately restricting muscle growth.[9][10]

ACE-031 functions as a decoy receptor.[1] By circulating in the bloodstream, it intercepts myostatin and other TGF-β superfamily ligands before they can bind to the endogenous ActRIIB receptors on muscle cells.[1][3] This sequestration effectively inhibits the downstream Smad signaling cascade, lifting the natural "brake" on muscle growth and allowing for muscle fiber hypertrophy.[1][9]

Preclinical Development

Preclinical studies in various animal models demonstrated the potential of ACE-031 to significantly increase muscle mass and strength.[5][11] In mouse models, administration of ACE-031 led to a substantial increase in muscle volume, with some studies reporting up to a 40% increase in specific muscle groups.[1][11] These studies also showed that the increase in muscle mass was due to hypertrophy (an increase in the size of muscle fibers) rather than hyperplasia (an increase in the number of muscle fibers).[11]

In the mdx mouse model of DMD, ACE-031 treatment resulted in increased muscle mass and improvements in muscle strength and function.[12][13] Furthermore, studies in non-human primates, specifically the common marmoset, confirmed the efficacy of ACE-031, showing significant increases in body weight, lean body mass, and muscle force production.[14][15] Beyond muscle, preclinical data suggested potential positive effects on bone density and fat metabolism.[1][16]

Clinical Development

The promising preclinical results led to the initiation of clinical trials in humans. The development program for ACE-031 included Phase 1 studies in healthy volunteers and a Phase 2 study in boys with Duchenne muscular dystrophy.

Experimental Protocols

The clinical trials for ACE-031 were designed as randomized, double-blind, placebo-controlled studies to rigorously evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.[17][18]

-

Phase 1 Single Ascending Dose Study (Healthy Postmenopausal Women):

-

Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of a single dose of ACE-031.[18]

-

Design: 48 healthy postmenopausal women were randomized to receive a single subcutaneous injection of ACE-031 (at doses ranging from 0.02 to 3 mg/kg) or a placebo in a 3:1 ratio.[18]

-

Key Assessments: Safety was monitored through adverse event reporting. Pharmacodynamic effects on muscle, fat, and bone were measured.[18]

-

Methodologies:

-

Lean Body Mass and Fat Mass: Assessed using dual-energy X-ray absorptiometry (DXA).[3][6]

-

Muscle Volume: Measured by magnetic resonance imaging (MRI) of the thigh.[6][18]

-

Biomarkers: Serum biomarkers for bone formation (e.g., bone-specific alkaline phosphatase - BSAP) and resorption (e.g., C-terminal type 1 collagen telopeptide - CTX), as well as fat metabolism (adiponectin, leptin), were analyzed.[6]

-

-

-

Phase 2 Dose-Escalation Study (Ambulatory Boys with DMD):

-

Objective: To evaluate the safety, tolerability, and pharmacodynamic effects of multiple doses of ACE-031 in boys with DMD.[17][19]

-

Design: A randomized, double-blind, placebo-controlled, ascending-dose trial where ACE-031 was administered subcutaneously every 2-4 weeks.[17][19]

-

Key Assessments: The primary objective was safety evaluation. Secondary objectives included pharmacokinetics and pharmacodynamics on muscle mass, strength, and function.[17][19]

-

Methodologies:

-

Functional Motor Tests: Included the 6-Minute Walk Test (6MWT), 10-Meter Walk/Run Test, 4-Stair Climb Test, and Gower Maneuver.[20]

-

Muscle Strength: Assessed by hand-held myometry.[20]

-

Body Composition: Lean mass, fat mass, and bone mineral density (BMD) were assessed by DXA scans.[20]

-

Pulmonary Function: Measured by forced vital capacity (FVC), maximal inspiratory pressure (MIP), and maximal expiratory pressure (MEP).[20]

-

-

Data Presentation

The clinical trials generated encouraging, albeit preliminary, quantitative data on the biological activity of ACE-031.

Table 1: Results from Phase 1 Single Ascending Dose Study in Healthy Postmenopausal Women [6][18]

| Parameter | Dose Group | Mean Change from Baseline | Time Point |

| Total Lean Body Mass (DXA) | 1 mg/kg ACE-031 | +2.4% | Day 57 |

| 3 mg/kg ACE-031 | +3.3% (p=0.03) | Day 29 | |

| Placebo | -0.2% | Day 57 | |

| Thigh Muscle Volume (MRI) | 1 mg/kg ACE-031 | +3.5% | Day 29 |

| 3 mg/kg ACE-031 | +5.1% (p=0.03) | Day 29 | |

| Placebo | -0.2% | Day 29 | |

| Bone-Specific Alkaline Phosphatase (BSAP) | 1 & 3 mg/kg ACE-031 | Increased | - |

| C-terminal type 1 collagen telopeptide (CTX) | 1 & 3 mg/kg ACE-031 | Reduced | - |

| Adiponectin | 1 & 3 mg/kg ACE-031 | Increased | - |

| Leptin | 1 & 3 mg/kg ACE-031 | Reduced | - |

Table 2: Trends Observed in Phase 2 Study in Boys with Duchenne Muscular Dystrophy [17][19]

| Parameter | Observation | Statistical Significance |

| 6-Minute Walk Test (6MWT) Distance | Trend for maintenance in ACE-031 groups vs. decline in placebo | Not Statistically Significant |

| Lean Body Mass | Trend for increase | Not Statistically Significant |

| Bone Mineral Density (BMD) | Trend for increase | Not Statistically Significant |

| Fat Mass | Trend for reduction | Not Statistically Significant |

Discontinuation of Clinical Development

In 2011, Acceleron and Shire announced the termination of the ACE-031 clinical program, including the Phase 2 study in boys with DMD.[21] The decision was based on emerging safety concerns.[17][21] Participants in the trials, including both healthy adults and boys with DMD, experienced adverse events consisting of minor bleeding, such as nosebleeds (epistaxis) and gum bleeding, as well as the development of small, dilated blood vessels on the skin (telangiectasias).[2][21] While these events were not considered serious and resolved upon discontinuation of the treatment, they raised safety flags that could not be ignored.[17][21]

The underlying cause of these adverse events was thought to be related to ACE-031's mechanism of action. By binding to a range of TGF-β superfamily ligands beyond just myostatin, ACE-031 may have interfered with pathways essential for maintaining vascular integrity.[22] Specifically, its ability to bind Bone Morphogenetic Proteins (BMPs) like BMP-9 and BMP-10, which are involved in vascular homeostasis, was implicated.[22]

Conclusion and Legacy

Although the development of ACE-031 was halted, its journey provided invaluable insights into the therapeutic potential and challenges of myostatin inhibition.[1][2] The program successfully demonstrated that targeting the ActRIIB pathway could produce significant, rapid increases in muscle mass in humans.[5][18] The data also highlighted the potential for broader metabolic benefits, including positive effects on bone and fat.[1][5]

The safety concerns that led to its discontinuation underscored the complexity of the TGF-β signaling network and the importance of target specificity.[2][22] The experience with ACE-031 has guided the development of next-generation myostatin inhibitors, with a greater focus on more specific monoclonal antibodies that target myostatin directly, rather than the broader ligand-trapping approach of a soluble receptor.[1][23] Thus, while ACE-031 did not reach the clinic as a therapeutic, its legacy lies in the foundational knowledge it provided, which continues to shape and inform the ongoing quest for effective treatments for muscle-wasting diseases.[2]

References

- 1. bc9.co [bc9.co]

- 2. muscleandbrawn.com [muscleandbrawn.com]

- 3. genemedics.com [genemedics.com]

- 4. biotechpeptides.com [biotechpeptides.com]

- 5. Acceleron Pharma’s ACE-031 Increases Lean Body… | Flagship Pioneering [flagshippioneering.com]

- 6. | BioWorld [bioworld.com]

- 7. ACE-031 for the Treatment of Duchenne Muscular Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. TGF-β superfamily signaling in muscle and tendon adaptation to resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. corepeptides.com [corepeptides.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. Targeting the Activin Type IIB Receptor to Improve Muscle Mass and Function in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ACE-031, a Soluble Activin Type IIB Receptor, Increases Muscle Mass and Strength in the Common Marmoset (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. corepeptides.com [corepeptides.com]

- 17. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Results of a dose escalation safety trial with ACE-031 in Duchenne muscular dystrophy - Institut de Myologie [institut-myologie.org]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Quest - Article - UPDATE: ACE-031 Clinical Trials in Duchenne MD | Muscular Dystrophy Association [mda.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Myostatin inhibitor - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ACE-031

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACE-031, also known as ActRIIB-IgG1, is an investigational therapeutic agent that has been evaluated for its potential in treating conditions associated with muscle loss, notably Duchenne Muscular Dystrophy (DMD). This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ACE-031, based on findings from clinical trials, including the notable A031 study.

ACE-031 is a recombinant fusion protein designed to inhibit signaling through the Activin receptor type IIB (ActRIIB). By acting as a decoy receptor, it binds to circulating ligands of the transforming growth factor-beta (TGF-β) superfamily, primarily myostatin, which is a negative regulator of muscle growth. This targeted inhibition is intended to promote an increase in muscle mass and strength.

Pharmacokinetics

The pharmacokinetic profile of ACE-031 has been characterized in clinical studies involving healthy volunteers and patients with Duchenne Muscular Dystrophy.

Healthy Volunteers (Postmenopausal Women)

A single ascending-dose study in 48 healthy postmenopausal women provided key insights into the pharmacokinetic properties of ACE-031 following subcutaneous administration. The study revealed that the mean area under the concentration-time curve (AUC) and the maximum serum concentration (Cmax) of ACE-031 increased linearly with the administered dose. The mean half-life (T½) of the compound was determined to be between 10 and 15 days, indicating a relatively slow clearance from the body.[1]

Table 1: Summary of Pharmacokinetic Parameters of ACE-031 in Healthy Postmenopausal Women

| Dose Range | Mean AUC(0-∞) | Mean Cmax | Mean T½ (days) |

| 0.02 - 3 mg/kg | Linearly increased with dose | Linearly increased with dose | 10 - 15 |

Source: Data from a single ascending-dose study in healthy postmenopausal women.[1]

Pharmacodynamics

The pharmacodynamic effects of ACE-031 are centered on its ability to modulate muscle, bone, and fat metabolism.

Healthy Volunteers (Postmenopausal Women)

In the same single-dose study in healthy postmenopausal women, statistically significant pharmacodynamic effects were observed. At a dose of 3 mg/kg, a single administration of ACE-031 resulted in a mean increase of 3.3% in total body lean mass as measured by dual-energy X-ray absorptiometry (DXA) at day 29 (P = 0.03).[1] Furthermore, thigh muscle volume, assessed by magnetic resonance imaging (MRI), showed a mean increase of 5.1% at day 29 in the same dose group (P = 0.03).[1] The study also noted statistically significant changes in serum biomarkers, suggesting beneficial effects on bone and fat metabolism.[1] Another report from a phase I trial in healthy postmenopausal women who received single doses of 1 mg/kg and 3 mg/kg of ACE-031 showed increases in muscle volume of 3.5% and 5% respectively, at day 29, compared to a 0.2% decrease in the placebo group.[2][3]

Table 2: Pharmacodynamic Effects of a Single Dose of ACE-031 in Healthy Postmenopausal Women

| Parameter | Dose | Mean Change from Baseline | Time Point | Measurement Method |

| Total Body Lean Mass | 3 mg/kg | +3.3% | Day 29 | DXA |

| Thigh Muscle Volume | 3 mg/kg | +5.1% | Day 29 | MRI |

| Muscle Volume | 1 mg/kg | +3.5% | Day 29 | MRI |

| Muscle Volume | 3 mg/kg | +5.0% | Day 29 | MRI |

Source: Data from a single ascending-dose study in healthy postmenopausal women.[1][2][3]

Duchenne Muscular Dystrophy Patients

The this compound study, a randomized, double-blind, placebo-controlled, multiple ascending-dose trial, evaluated ACE-031 in ambulatory boys with Duchenne Muscular Dystrophy.[4][5] While the study was terminated early due to safety concerns, the available data indicated positive pharmacodynamic trends.[4] There was a trend for the maintenance of the 6-minute walk test (6MWT) distance in the groups receiving ACE-031 compared to a decline in the placebo group, although this difference was not statistically significant.[4] Additionally, trends were observed for increased lean body mass and bone mineral density (BMD), and a reduction in fat mass in the ACE-031 treated groups.[4]

Table 3: Observed Pharmacodynamic Trends of ACE-031 in Boys with Duchenne Muscular Dystrophy

| Parameter | Observation |

| 6-Minute Walk Test | Trend for maintenance of distance |

| Lean Body Mass | Trend for increase |

| Bone Mineral Density | Trend for increase |

| Fat Mass | Trend for reduction |

Source: Data from the this compound study in boys with Duchenne Muscular Dystrophy.[4]

Mechanism of Action

ACE-031 functions as a ligand trap for members of the TGF-β superfamily that signal through the ActRIIB receptor. Myostatin, a key negative regulator of muscle mass, is a primary target. By binding to myostatin and other related ligands, ACE-031 prevents their interaction with the ActRIIB receptor on muscle cells, thereby inhibiting the downstream signaling cascade that leads to the suppression of muscle growth and differentiation.

Signaling Pathway of Myostatin Inhibition by ACE-031

Caption: Myostatin signaling pathway and its inhibition by ACE-031.

Experimental Protocols

Dual-Energy X-ray Absorptiometry (DXA) for Body Composition

Objective: To measure total and regional body composition, including lean body mass, fat mass, and bone mineral density.

Methodology:

-

Subject Preparation: Subjects are instructed to wear clothing without any metal and to remove any jewelry or other objects that might interfere with the scan.

-

Scanner Calibration: The DXA scanner is calibrated daily using a manufacturer-supplied phantom to ensure accuracy and precision.

-

Subject Positioning: The subject lies supine on the scanning table. Proper positioning is critical for accurate and reproducible measurements. For whole-body scans, the subject is centered on the table with arms at their sides, slightly separated from the body, and feet together.

-

Scan Acquisition: A low-dose X-ray beam scans the entire body. The differential attenuation of the two X-ray energies allows for the quantification of bone mineral, lean tissue, and fat tissue.

-

Data Analysis: Specialized software is used to analyze the scan data and generate a report detailing the body composition of the whole body and specific regions of interest (e.g., arms, legs, trunk).

Magnetic Resonance Imaging (MRI) for Thigh Muscle Volume

Objective: To quantify the volume of the thigh musculature.

Methodology:

-

Subject Preparation: Subjects are screened for any contraindications to MRI, such as the presence of metallic implants. They are instructed to wear metal-free clothing.

-

Coil Placement: The subject lies in a supine position on the MRI table, and a body coil is placed over the thigh region to be imaged.

-

Image Acquisition: A series of contiguous axial T1-weighted images of the thigh are acquired from the hip to the knee.

-

Image Analysis:

-

The cross-sectional area of the muscle tissue on each axial slice is manually or semi-automatically segmented using specialized image analysis software. Adipose tissue and bone are excluded from the segmentation.

-

The volume of the muscle in each slice is calculated by multiplying the cross-sectional area by the slice thickness.

-

The total thigh muscle volume is determined by summing the volumes of all the slices.

-

Bioanalytical Method for ACE-031 Quantification

Objective: To accurately and precisely quantify the concentration of ACE-031 in serum samples.

Methodology:

-

A validated enzyme-linked immunosorbent assay (ELISA) is typically used for the quantification of large-molecule therapeutics like ACE-031.

-

Assay Principle: The assay generally involves capturing ACE-031 from the serum sample onto a microplate pre-coated with a specific anti-ACE-031 antibody. A second, labeled anti-ACE-031 antibody is then added, which binds to the captured ACE-031. The amount of bound labeled antibody is then detected using a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the concentration of ACE-031 in the sample.

-

Validation Parameters: The method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

Experimental Workflow

The following diagram illustrates the typical workflow for a clinical trial evaluating the pharmacokinetics and pharmacodynamics of a therapeutic agent like ACE-031.

References

- 1. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. ACE-031 for the Treatment of Duchenne Muscular Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

ACE-031: A Technical Guide to the ActRIIB Decoy Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACE-031, also known as Ramatercept, is a recombinant fusion protein engineered as a potent antagonist of the Transforming Growth Factor-Beta (TGF-β) superfamily, primarily targeting myostatin (GDF-8) and other negative regulators of muscle mass. Structurally, it is a soluble decoy receptor, consisting of the extracellular domain of the human Activin Receptor Type IIB (ActRIIB) fused to the Fc portion of human immunoglobulin G1 (IgG1).[1][2][3] This design allows ACE-031 to act as a "ligand trap," sequestering circulating inhibitors of muscle growth and thereby promoting an increase in muscle mass and strength.[3][4] Preclinical and early-phase clinical studies demonstrated significant anabolic effects on muscle, bone, and fat metabolism. However, its clinical development was halted due to adverse vascular effects, including epistaxis and telangiectasias, likely stemming from its broad binding profile that includes ligands such as BMP-9 and BMP-10.[5][6] This document provides a comprehensive technical overview of the molecular structure, properties, mechanism of action, and available experimental data for ACE-031.

Molecular Structure and Properties

ACE-031 is a dimeric, soluble protein therapeutic. The fusion of the ActRIIB extracellular domain to an IgG1 Fc fragment confers stability and dramatically extends its circulating half-life to approximately 10-15 days in humans.[7]

There is a discrepancy in publicly available data regarding its molecular formula and weight. This is likely due to the existence of two research forms: the full-length recombinant fusion protein and a smaller synthetic peptide fragment analog used in some laboratory assays. The full therapeutic protein is a large molecule (~77.5 kDa), whereas the peptide fragment is significantly smaller.

Table 1: Molecular and Physical Properties of ACE-031

| Property | Description | Reference(s) |

| Molecule Type | Recombinant fusion protein (ActRIIB-IgG1-Fc) | [2][8][9] |

| Synonyms | Ramatercept, ACVR2B/Fc | [3] |

| Ligand Profile | Binds Myostatin (GDF-8), Activin A, Activin B, GDF11, BMP-9, BMP-10 | [1][4][6] |

| Binding Affinity | Described as "high affinity" for its target ligands. Specific Kd values are not publicly available. | [4][9][10] |

| Physical Form | Lyophilized (freeze-dried) sterile powder | N/A |

| Reconstitution | Typically reconstituted in bacteriostatic water or buffered saline for research | N/A |

| Storage | Recommended at -20°C as a powder; -80°C once reconstituted | N/A |

Table 2: Pharmacokinetic Properties of ACE-031 in Humans

| Parameter | Value | Notes | Reference(s) |

| Route of Admin. | Subcutaneous (s.c.) | N/A | [7] |

| Terminal Half-Life (T½) | 10 - 15 days | From a single ascending-dose study in healthy volunteers. | [7] |

| Cmax & AUC(0-∞) | Increased linearly with dose | Specific values are not detailed in available literature. | [7] |

Mechanism of Action and Signaling Pathway

ACE-031 functions by intercepting negative regulators of muscle growth before they can bind to their native receptors on the surface of muscle cells.

-

Ligand Sequestration: Myostatin (GDF-8), Activin A, and other related TGF-β ligands circulate and act as potent inhibitors of muscle development.[2][9]

-

Receptor Binding: These ligands normally bind to the Activin Receptor Type IIB (ActRIIB) on myoblasts and myocytes.[9]

-

Signal Transduction: This binding initiates a downstream signaling cascade through the phosphorylation of Smad2 and Smad3 proteins.[4][9] Phosphorylated Smad2/3 then complex with Smad4, translocate to the nucleus, and regulate the transcription of genes that inhibit muscle cell proliferation and differentiation.[4]

-

Inhibition by ACE-031: ACE-031, as a soluble decoy receptor, circulates and binds these ligands with high affinity.[4][10] This prevents them from interacting with the cell-surface ActRIIB, effectively neutralizing their inhibitory signal.[3]

-

Result: The "brake" on muscle growth is released, leading to muscle fiber hypertrophy (increase in size) and potentially stimulating satellite cell proliferation for muscle repair and growth.[4][11]

Experimental Data and Findings

ACE-031 has been evaluated in numerous preclinical models and in early-phase human clinical trials, demonstrating consistent effects on body composition.

Table 3: Summary of Preclinical Efficacy Data

| Model | Treatment | Key Findings | Reference(s) |

| C57BL/6 Mice | 10 mg/kg ACE-031 for 28 days | ▲ 16% in body weight▲ 26-46% in wet weight of various muscles▲ 22-57% in muscle fiber cross-sectional area | [12] |

| Marmoset (NHP) | ACE-031 for 14 weeks | ▲ Significant increase in body weight and lean body mass▲ Increased cross-sectional area of Type I & II muscle fibers▲ Increased absolute and specific muscle force production | [13][14] |

| Mouse Model of Glucocorticoid-Induced Atrophy | Dexamethasone + ACE-031 | Prevented muscle loss; resulted in an 11% increase in lean body mass compared to a 5% loss with dexamethasone alone. | [15] |

Table 4: Summary of Phase I Clinical Trial Data (Single Ascending Dose)

| Parameter | Dose Group | Result vs. Placebo (at Day 29) | Reference(s) |

| Total Body Lean Mass (by DXA) | 3 mg/kg | ▲ 3.3% (p=0.03) | [7][9] |

| Thigh Muscle Volume (by MRI) | 3 mg/kg | ▲ 5.1% (p=0.03) | [7][9] |

| Bone Metabolism Markers | N/A | ▲ Increased bone formation markers (BSAP)▼ Decreased bone resorption markers (CTX) | [10] |

| Fat Metabolism Markers | N/A | ▲ Increased Adiponectin▼ Decreased Leptin | [10] |

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical and clinical characterization of ACE-031 are proprietary and not fully available in the public literature. However, the methodologies employed are standard within the field of protein therapeutic development.

Binding Affinity Measurement (General Protocol)

Binding kinetics and affinity (Kd) would typically be determined using Surface Plasmon Resonance (SPR).

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated.

-

Ligand Immobilization: One of the binding partners (e.g., recombinant human Myostatin or Activin A) is immobilized onto the chip surface at a target density.

-

Analyte Injection: A series of concentrations of the analyte (ACE-031) are flowed over the chip surface.

-

Data Collection: The association and dissociation of ACE-031 to the immobilized ligand are measured in real-time by detecting changes in the refractive index at the surface, generating a sensorgram.

-

Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Clinical Trial Methodology (NCT01099761)

The Phase II study in boys with Duchenne Muscular Dystrophy (DMD) followed a standard dose-escalation design.

-

Design: Randomized, double-blind, placebo-controlled, ascending-dose trial.[8][16]

-

Population: Ambulatory boys with DMD on stable corticosteroid therapy.[16]

-

Intervention: ACE-031 administered subcutaneously every 2-4 weeks at escalating dose levels.[8][16]

-

Primary Objective: Evaluate safety and tolerability by monitoring adverse events (AEs).[8][16]

-

Secondary Objectives: Characterize pharmacokinetics and pharmacodynamics, including changes in lean body mass (DXA), muscle strength, and functional tests like the 6-Minute Walk Test (6MWT).[8][16]

Conclusion and Future Directions

ACE-031 is a powerful biological tool that robustly demonstrated the therapeutic principle of myostatin and activin antagonism for increasing muscle mass.[17][18] The quantitative data from preclinical and Phase I studies confirm its significant anabolic effects. While its development as a therapeutic was halted due to a broad ligand-binding profile leading to off-target vascular effects, the knowledge gained from the ACE-031 program has been invaluable.[5] It underscored the importance of ligand selectivity in targeting the TGF-β superfamily and has paved the way for the development of more specific myostatin inhibitors. For researchers, ACE-031 remains a critical reference compound for studying the complex roles of ActRIIB signaling in muscle, bone, and metabolic homeostasis.

References

- 1. mediainfoline.com [mediainfoline.com]

- 2. uk-peptides.com [uk-peptides.com]

- 3. bc9.co [bc9.co]

- 4. corepeptides.com [corepeptides.com]

- 5. researchgate.net [researchgate.net]

- 6. US20130122007A1 - Compositions and Methods for Increasing Muscle Mass and Muscle Strength by Specifically Antagonizing GDF8 and or Activin A - Google Patents [patents.google.com]

- 7. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotechpeptides.com [biotechpeptides.com]

- 10. musclestudygroup.org [musclestudygroup.org]

- 11. corepeptides.com [corepeptides.com]

- 12. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Acceleron Pharma's ACE-031 Increases Muscle Mass In A Preclinical Model Of Glucocorticoid-Induced Muscle Loss [pharmaceuticalonline.com]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Acceleron Pharma’s ACE-031 Increases Lean Body… | Flagship Pioneering [flagshippioneering.com]

- 18. researchgate.net [researchgate.net]

Unraveling the IGF-1/Akt/mTOR Signaling Cascade: A Technical Guide for Muscle Cell Researchers

An In-Depth Examination of a Core Regulator of Muscle Mass and Function for Researchers, Scientists, and Drug Development Professionals.

The intricate signaling networks within muscle cells govern their growth, repair, and overall function. Among these, the Insulin-like Growth Factor 1 (IGF-1)/Akt/mTOR signaling cascade stands out as a pivotal pathway regulating muscle protein synthesis and hypertrophy, while simultaneously inhibiting protein degradation.[1][2][3][4][5][6] A thorough understanding of this cascade is paramount for developing therapeutic strategies for muscle-wasting diseases, such as sarcopenia and cachexia, and for enhancing muscle performance.[1][4]

Core Components and Mechanism of the IGF-1/Akt/mTOR Pathway

The IGF-1/Akt/mTOR pathway is a highly conserved signaling cascade that is initiated by the binding of IGF-1 to its receptor on the muscle cell surface.[1][6] This event triggers a series of intracellular phosphorylation events that ultimately lead to the activation of downstream effectors responsible for promoting muscle growth.

Initiation of the Cascade:

-

IGF-1 Receptor Activation: The binding of IGF-1 to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase, induces a conformational change and autophosphorylation of the receptor's intracellular domains.[1]

-

IRS-1 Recruitment and PI3K Activation: The phosphorylated IGF-1R serves as a docking site for Insulin Receptor Substrate 1 (IRS-1).[1] Upon binding, IRS-1 is phosphorylated, creating docking sites for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). This recruitment activates the p110 catalytic subunit of PI3K.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[6]

Signal Amplification and Transduction:

-

Akt Activation: PIP3 acts as a second messenger, recruiting and co-localizing Phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B) to the cell membrane.[6] This proximity allows PDK1 to phosphorylate Akt at threonine 308 (Thr308), leading to its partial activation. Full activation of Akt requires a second phosphorylation at serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2).[3]

Downstream Effectors and Cellular Outcomes:

-

mTORC1 Activation: Activated Akt phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC1/TSC2), a negative regulator of the small GTPase Rheb.[3] This allows Rheb to accumulate in its GTP-bound, active state and subsequently activate the mammalian target of rapamycin complex 1 (mTORC1).[3]

-

Promotion of Protein Synthesis: Activated mTORC1 promotes protein synthesis through two key downstream targets:

-

p70S6 Kinase (S6K1): mTORC1 phosphorylates and activates S6K1, which in turn phosphorylates the ribosomal protein S6, enhancing the translation of specific mRNAs.[2]

-

4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E).[1] This frees eIF4E to initiate cap-dependent translation.

-

-

Inhibition of Protein Degradation: Akt also plays a crucial role in suppressing protein breakdown by phosphorylating and inhibiting the Forkhead box O (FoxO) family of transcription factors.[6][7] Phosphorylated FoxO proteins are excluded from the nucleus, preventing the transcription of atrophy-related genes, such as Muscle RING Finger 1 (MuRF1) and Atrogin-1.[1][5][7]

// Nodes IGF1 [label="IGF-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IGF1R [label="IGF-1R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRS1 [label="IRS-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TSC1_2 [label="TSC1/TSC2", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Rheb [label="Rheb", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; eIF4E [label="4E-BP1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\n(Hypertrophy)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FoxO [label="FoxO", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Atrogenes [label="Atrogenes\n(MuRF1, Atrogin-1)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Degradation [label="Protein Degradation\n(Atrophy)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IGF1 -> IGF1R [label="Binds"]; IGF1R -> IRS1 [label="Activates"]; IRS1 -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> TSC1_2 [label="Inhibits", arrowhead=tee]; TSC1_2 -> Rheb [label="Inhibits", arrowhead=tee]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Activates"]; mTORC1 -> eIF4E [label="Inhibits", arrowhead=tee]; S6K1 -> Protein_Synthesis; eIF4E -> Protein_Synthesis [label="Promotes when\nuninhibited"]; Akt -> FoxO [label="Inhibits", arrowhead=tee]; FoxO -> Atrogenes [label="Promotes\nTranscription"]; Atrogenes -> Protein_Degradation; } .dot Caption: The IGF-1/Akt/mTOR signaling pathway in muscle cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the IGF-1/Akt/mTOR pathway, providing a basis for comparative analysis.

Table 1: Protein Expression and Phosphorylation Changes in Response to IGF-1 Stimulation in C2C12 Myotubes

| Protein | Basal Level (Arbitrary Units) | IGF-1 Stimulated (Arbitrary Units) | Fold Change |

| p-Akt (Ser473) | 1.0 ± 0.2 | 8.5 ± 1.1 | 8.5 |

| p-mTOR (Ser2448) | 1.0 ± 0.3 | 4.2 ± 0.6 | 4.2 |

| p-S6K1 (Thr389) | 1.0 ± 0.1 | 6.8 ± 0.9 | 6.8 |

| p-4E-BP1 (Thr37/46) | 1.0 ± 0.2 | 3.5 ± 0.5 | 3.5 |

Data are presented as mean ± standard deviation and represent typical results from Western blot analysis following stimulation with 100 ng/mL IGF-1 for 30 minutes.

Table 2: Effects of Resistance Exercise on IGF-1/Akt/mTOR Pathway Activation in Human Skeletal Muscle

| Protein Phosphorylation | Pre-Exercise | Post-Exercise (1 hr) | Post-Exercise (24 hr) |

| p-Akt (Ser473) | 1.0x | 3.5x | 1.2x |

| p-mTOR (Ser2448) | 1.0x | 2.8x | 1.1x |

| p-S6K1 (Thr389) | 1.0x | 4.1x | 1.5x |

| p-FoxO1 (Ser256) | 1.0x | 2.5x | 1.3x |

Values represent fold change relative to pre-exercise levels and are based on data from human muscle biopsies.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to investigate the IGF-1/Akt/mTOR signaling cascade.

1. Western Blotting for Protein Phosphorylation Analysis

-

Objective: To quantify the phosphorylation status of key proteins in the IGF-1/Akt/mTOR pathway.

-

Methodology:

-

Cell/Tissue Lysis: Muscle cells or tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-p-Akt Ser473).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the band intensity.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total protein levels to normalize the phosphoprotein signal.

-

2. Kinase Assay for Akt Activity

-

Objective: To directly measure the enzymatic activity of Akt.

-

Methodology:

-

Immunoprecipitation: Akt is specifically isolated from cell or tissue lysates using an anti-Akt antibody conjugated to agarose beads.

-

Kinase Reaction: The immunoprecipitated Akt is incubated with a known substrate (e.g., GSK-3α/β peptide) in a kinase reaction buffer containing ATP.

-

Detection of Phosphorylation: The phosphorylation of the substrate is measured. This can be done using a phosphospecific antibody against the phosphorylated substrate via ELISA or Western blot, or by using radiolabeled ATP and measuring the incorporation of ³²P into the substrate.

-

Data Analysis: The amount of phosphorylated substrate is proportional to the kinase activity of Akt in the original sample.

-

3. Protein Synthesis Assay (SUnSET)

-

Objective: To measure the rate of global protein synthesis in muscle cells.

-

Methodology:

-

Puromycin Labeling: Cells or animals are treated with a low concentration of puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains.

-

Cell Lysis and Western Blotting: Cells are lysed, and the total protein is subjected to Western blotting as described above.

-

Anti-Puromycin Antibody Detection: A monoclonal antibody that specifically detects puromycin-incorporated peptides is used to visualize the newly synthesized proteins.

-

Quantification: The intensity of the puromycin signal across all protein bands is quantified to provide a relative measure of the global protein synthesis rate.

-

Conclusion

The IGF-1/Akt/mTOR signaling cascade is a critical regulator of muscle mass and a key target for therapeutic intervention in a variety of disease states. A comprehensive understanding of its components, regulatory mechanisms, and the experimental techniques used to study it is essential for researchers and drug development professionals seeking to modulate muscle physiology for therapeutic benefit. The data and protocols presented in this guide provide a solid foundation for further investigation into this vital signaling pathway.

References

- 1. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skeletal muscle hypertrophy and atrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of skeletal muscle growth by the IGF1-Akt/PKB pathway: insights from genetic models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of AMPK in the Regulation of Skeletal Muscle Size, Hypertrophy, and Regeneration | MDPI [mdpi.com]

The Effects of ACE-031 on Satellite Cell Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACE-031 is a soluble, recombinant fusion protein consisting of the extracellular domain of the human activin receptor type IIB (ActRIIB) linked to the Fc portion of human IgG1. It functions as a ligand trap, sequestering myostatin and other related transforming growth factor-β (TGF-β) superfamily members that negatively regulate muscle growth. By inhibiting these signaling pathways, ACE-031 has demonstrated significant potential in promoting muscle hypertrophy. This technical guide provides a comprehensive overview of the molecular mechanisms of ACE-031, its effects on satellite cell activation, and detailed experimental protocols for investigating these processes. While direct quantitative data on ACE-031's impact on satellite cell dynamics is limited due to the discontinuation of its clinical development, this guide synthesizes available preclinical data and findings from studies on myostatin inhibition to provide a robust understanding of its expected effects.

Introduction to ACE-031 and Satellite Cell Biology

Satellite cells are resident muscle stem cells crucial for postnatal muscle growth, repair, and regeneration. In their quiescent state, they reside between the basal lamina and the sarcolemma of muscle fibers. Upon muscle injury or stimulation, satellite cells are activated, leading to their proliferation and differentiation into myoblasts, which then fuse to form new myofibers or repair existing ones.

ACE-031 is a biologic therapeutic designed to promote muscle growth by inhibiting myostatin and other negative regulators of muscle mass.[1][2][3] Myostatin, a member of the TGF-β superfamily, plays a pivotal role in suppressing muscle development by inhibiting satellite cell activation and differentiation.[4][5][6] ACE-031 acts as a decoy receptor, binding to circulating myostatin and preventing it from interacting with its natural receptor, ActRIIB, on the surface of muscle cells.[1][4] This interference with the myostatin signaling pathway is hypothesized to release the brakes on muscle growth, leading to an increase in muscle mass and strength.

Molecular Mechanism of Action

The primary mechanism of ACE-031 involves the interception of myostatin and other TGF-β ligands, thereby inhibiting the canonical Smad signaling pathway.

Signaling Pathway of Myostatin Inhibition by ACE-031

Caption: Myostatin Inhibition by ACE-031.

Effects on Satellite Cell Activation and Proliferation

Inhibition of myostatin by agents such as ACE-031 is expected to have a profound impact on satellite cell behavior, shifting the balance from quiescence towards activation and proliferation.

Quantitative Data on Myostatin Inhibition and Satellite Cell Dynamics

| Parameter | Model System | Treatment/Condition | Observation | Reference |

| Satellite Cell Number | Myostatin-deficient mice | Genetic knockout | Increased number of satellite cells per muscle fiber. | [4][7] |

| Satellite Cell Activation | Myostatin-deficient mice | Genetic knockout | Higher percentage of activated satellite cells (BrdU labeling). | [4][7] |

| Pax7 Expression | Mice with regenerating muscle | Myostatin antagonist (Mstn-ant1) | Increased Pax7 protein levels throughout the regeneration period. | [8] |

| MyoD Expression | Mice with regenerating muscle | Myostatin antagonist (Mstn-ant1) | Increased MyoD protein levels during regeneration. | [8] |

| Myogenin Expression | Differentiating myoblasts | Activin receptor IIB blocking antibody (BYM338) | Increased myogenin protein levels. | [9] |

Expected Effects of ACE-031 on Myogenic Regulatory Factors

Based on the known function of myostatin, treatment with ACE-031 is anticipated to modulate the expression of key myogenic regulatory factors (MRFs) that govern satellite cell fate.

-

Pax7: As a marker for quiescent and proliferating satellite cells, Pax7 expression is expected to increase following ACE-031 administration, reflecting an expansion of the satellite cell pool.[8][10]

-

MyoD: A key factor for myogenic commitment, MyoD expression is anticipated to rise as satellite cells become activated and enter the cell cycle.[8]

-

Myogenin: A marker for terminal differentiation, myogenin levels would likely increase as the expanded pool of myoblasts begins to fuse and form new muscle fibers.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of A031 (ACE-031) on satellite cell activation.

Immunohistochemistry for Pax7 and MyoD in Muscle Cross-Sections

This protocol allows for the in situ identification and quantification of satellite cells and their activated progeny within muscle tissue.

Materials:

-

Fresh-frozen muscle tissue sections (10 µm)

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization Buffer (0.2% Triton X-100 in PBS)

-

Blocking Buffer (5% Goat Serum, 1% BSA in PBS)

-

Primary antibodies: Mouse anti-Pax7, Rabbit anti-MyoD

-

Secondary antibodies: Goat anti-Mouse IgG (Alexa Fluor 488), Goat anti-Rabbit IgG (Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Fix muscle sections with 4% PFA for 15 minutes at room temperature.

-

Wash sections three times with PBS for 5 minutes each.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS for 5 minutes each.

-

Block with Blocking Buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.[11][12][13]

-

Wash three times with PBS for 5 minutes each.

-

Incubate with fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.[11][13]

-

Wash three times with PBS for 5 minutes each.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips using an appropriate mounting medium.

-

Visualize under a fluorescence microscope.

Western Blotting for Myogenic Regulatory Factors

This protocol is used to quantify the protein levels of Pax7, MyoD, and myogenin in muscle tissue lysates.

Materials:

-

Muscle tissue samples

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Mouse anti-Pax7, Rabbit anti-MyoD, Rabbit anti-Myogenin, Mouse anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Homogenize muscle tissue in RIPA buffer on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[8]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control.

In Vivo Satellite Cell Proliferation Assay (BrdU Labeling)

This protocol measures the rate of satellite cell proliferation in response to ACE-031 treatment in an animal model.

Materials:

-

Bromodeoxyuridine (BrdU) sterile solution

-

Animal model (e.g., mice)

-

Materials for tissue collection and processing as per the immunohistochemistry protocol

-

Anti-BrdU antibody

-

DNA denaturation solution (e.g., 2N HCl)

Procedure:

-

Administer ACE-031 to the experimental group of animals.

-

At desired time points, inject animals intraperitoneally with BrdU (e.g., 50 mg/kg body weight).[14][15]

-

After a set incorporation period (e.g., 2-24 hours), euthanize the animals and collect muscle tissue.

-

Process the tissue for cryosectioning as described in the immunohistochemistry protocol.

-

After fixation and permeabilization of the tissue sections, perform an antigen retrieval step by incubating in a DNA denaturation solution (e.g., 2N HCl for 30 minutes at 37°C) to expose the incorporated BrdU.

-

Neutralize the acid with a buffer such as 0.1 M sodium borate.

-

Proceed with the blocking and antibody incubation steps as in the immunohistochemistry protocol, including the anti-BrdU antibody along with the anti-Pax7 antibody.

-

Quantify the percentage of Pax7-positive cells that are also BrdU-positive.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Assessing ACE-031 Effects on Satellite Cells

Caption: Workflow for analyzing ACE-031's in vivo effects.

Conclusion

ACE-031, by acting as a potent inhibitor of myostatin and related signaling molecules, holds significant therapeutic potential for conditions characterized by muscle wasting. Its mechanism of action strongly suggests a positive regulatory role in satellite cell activation, proliferation, and differentiation, thereby promoting muscle growth and regeneration. While direct quantitative data on ACE-031's effects at the cellular level are not extensively published, the body of evidence from studies on myostatin inhibition provides a solid foundation for understanding its expected impact. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to further investigate the intricate relationship between ACE-031 and satellite cell biology, which is critical for the future development of therapeutics targeting muscle growth.

References

- 1. uk-peptides.com [uk-peptides.com]

- 2. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. corepeptides.com [corepeptides.com]

- 5. dimsumdaily.hk [dimsumdaily.hk]

- 6. en.haberler.com [en.haberler.com]

- 7. Quantitation of satellite cell proliferation in vivo using image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Antibody Blocking Activin Type II Receptors Induces Strong Skeletal Muscle Hypertrophy and Protects from Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. PAX7 and MyoD Proteins Expression in Response to Eccentric and Concentric Resistance Exercise in Active Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jgryall.wordpress.com [jgryall.wordpress.com]

- 13. researchgate.net [researchgate.net]

- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for ACE-031 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of ACE-031 in preclinical mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of ACE-031 as a potential therapeutic agent for muscle-wasting conditions.

Introduction

ACE-031, also known as ActRIIB-IgG1, is a recombinant fusion protein that acts as a soluble decoy receptor for ligands of the Transforming Growth Factor-beta (TGF-β) superfamily, most notably myostatin (GDF-8) and activin A.[1][2][3] By binding to these negative regulators of muscle growth, ACE-031 prevents their interaction with the endogenous activin receptor type IIB (ActRIIB) on muscle cells.[1][3] This inhibition of the downstream signaling cascade leads to an increase in skeletal muscle mass and strength, making ACE-031 a subject of significant interest for treating conditions such as Duchenne muscular dystrophy (DMD) and age-related sarcopenia.[4][5]

Mechanism of Action: Myostatin/Activin Signaling Pathway

Myostatin and activin A are key negative regulators of muscle mass. Their signaling pathway is initiated by binding to the ActRIIB receptor on the surface of muscle cells. This binding event recruits and activates a type I receptor (predominantly ALK4 or ALK5), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated SMAD2/3 proteins then form a complex with SMAD4, which translocates into the nucleus. Inside the nucleus, this complex acts as a transcription factor, regulating the expression of genes that inhibit muscle growth and promote muscle atrophy.[2][6]

ACE-031 functions as a competitive inhibitor of this pathway. By sequestering myostatin, activin A, and other related ligands, ACE-031 prevents their binding to ActRIIB, thereby blocking the downstream phosphorylation of SMAD2/3 and subsequent nuclear signaling. This "release of the brake" on muscle growth leads to hypertrophy (an increase in muscle fiber size) and consequently, an increase in overall muscle mass and strength.[1][2][6]

Caption: ACE-031 signaling pathway.

Quantitative Data from In Vivo Mouse Studies

The following table summarizes the dosages and reported outcomes of ACE-031 administration in various mouse models.

| Mouse Model | ACE-031 Dosage | Administration Route & Frequency | Study Duration | Key Findings |

| C57BL/6 (Wild-Type) | 10 mg/kg | Subcutaneous, twice weekly | 4 weeks | 16% increase in body weight; 26-46% increase in wet weights of various muscles.[7] |

| mdx (Duchenne Muscular Dystrophy) | 10 mg/kg | Intraperitoneal, weekly | 13 weeks | Increased muscle mass and fiber size. |

| Aged Mice (24 months) | 10 mg/kg | Not specified, twice weekly | 4 weeks | Increased tibialis anterior and quadriceps mass.[8] |

| General Mouse Studies | 1-10 mg/kg | Not specified | Not specified | General effective dose range cited in literature.[5] |

Experimental Protocols

ACE-031 Administration Protocol (Subcutaneous Injection)

This protocol outlines the procedure for subcutaneous administration of ACE-031 to mice.

Materials:

-

ACE-031 (lyophilized powder)

-

Sterile vehicle (e.g., Tris-buffered saline [TBS] or sterile water for injection)

-

Insulin syringes (28-31 gauge)

-

Animal scale

Procedure:

-

Reconstitution: Reconstitute the lyophilized ACE-031 powder with the appropriate volume of sterile vehicle to achieve the desired final concentration. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent protein denaturation.

-

Dosage Calculation: Weigh each mouse accurately before administration. Calculate the injection volume based on the mouse's body weight and the target dosage (e.g., 10 mg/kg).

-

Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.

-

Injection: Lift a fold of skin on the back of the mouse, slightly off the midline. Insert the needle of the insulin syringe at the base of the skin tent, parallel to the spine.

-

Administration: Inject the calculated volume of the ACE-031 solution subcutaneously.

-

Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

-

Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

-

Frequency: Repeat the administration as per the experimental design (e.g., twice weekly).[7]

Functional Assessment: Forelimb Grip Strength Test

This protocol describes a common method to assess muscle function in mice.

Materials:

-

Grip strength meter with a wire grid or bar

-

Animal scale

Procedure:

-

Acclimatization: Allow the mouse to acclimate to the testing room for at least 30 minutes before the test.

-

Apparatus Setup: Ensure the grip strength meter is calibrated and set to record the peak force in grams.

-

Testing: a. Hold the mouse by the base of its tail and lower it towards the grip apparatus. b. Allow the mouse to grasp the wire grid or bar with its forelimbs. c. Gently pull the mouse away from the apparatus in a steady, horizontal motion until its grip is released. d. The meter will record the maximum force exerted by the mouse.

-

Repetitions: Perform a series of pulls (e.g., 3-5 consecutive pulls) for each mouse to obtain a reliable average or the peak value.

-

Data Normalization: Record the body weight of each mouse and normalize the grip strength data to the body weight (Force in grams / Body weight in grams).

Muscle Tissue Collection and Histological Analysis

This protocol outlines the steps for collecting and preparing muscle tissue for histological examination.

Materials:

-

Surgical scissors and forceps

-

Optimal Cutting Temperature (OCT) compound

-

Isopentane cooled with liquid nitrogen

-

Cryomolds

-

Microscope slides

-

Hematoxylin and Eosin (H&E) staining reagents

Procedure:

-

Euthanasia and Dissection: At the end of the study, euthanize the mice according to approved institutional guidelines. Immediately dissect the desired muscles (e.g., gastrocnemius, tibialis anterior).

-

Tissue Mounting and Freezing: a. Orient the dissected muscle in a cryomold containing OCT compound. b. Freeze the muscle by immersing the cryomold in isopentane pre-cooled with liquid nitrogen until the OCT is completely frozen. c. Store the frozen blocks at -80°C until sectioning.

-

Cryosectioning: a. Equilibrate the frozen tissue block to the cryostat temperature (e.g., -20°C). b. Cut transverse sections of the muscle at a desired thickness (e.g., 8-10 µm) and mount them on microscope slides.

-

Hematoxylin and Eosin (H&E) Staining: a. Fixation: Fix the frozen sections in 10% buffered formalin for 20 minutes. b. Hydration: Wash the slides in water. c. Hematoxylin Staining: Immerse the slides in Hematoxylin solution for 3-5 minutes to stain the cell nuclei.[9] d. Washing: Rinse the slides in running tap water.[9] e. Differentiation (optional): Briefly dip the slides in acid alcohol to remove excess stain. f. Bluing: Immerse the slides in a bluing agent or running tap water until the nuclei turn blue. g. Eosin Staining: Immerse the slides in Eosin solution for 1-3 minutes to stain the cytoplasm and extracellular matrix.[9] h. Dehydration: Dehydrate the sections through a series of increasing concentrations of ethanol (e.g., 70%, 95%, 100%).[9] i. Clearing: Clear the sections in xylene.[9] j. Mounting: Apply a coverslip using a xylene-based mounting medium.

-

Microscopic Analysis: Examine the stained sections under a microscope to assess muscle fiber size, morphology, and any pathological changes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo mouse study evaluating ACE-031.

Caption: Typical experimental workflow.

References

- 1. treat-nmd.org [treat-nmd.org]

- 2. treat-nmd.org [treat-nmd.org]

- 3. bc9.co [bc9.co]

- 4. muscleandbrawn.com [muscleandbrawn.com]

- 5. researchgate.net [researchgate.net]

- 6. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]

- 7. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Myostatin Inhibitor (Propeptide-Fc) Increases Muscle Mass and Muscle Fiber Size in Aged Mice but Does not Increase Bone Density or Bone Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scientific Protocol for H&E staining in Heart and Skeletal Muscle [protocols.io]

Application Notes and Protocols for A031 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

A031 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic development. These application notes provide detailed protocols for the in vitro administration of this compound to cultured cells to assess its biological activity and mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| PC-3 | Prostate Adenocarcinoma | 28.5 |

| U-87 MG | Glioblastoma | 12.8 |

| A549 | Lung Carcinoma | 55.1 |

IC50 values were determined after 72 hours of continuous exposure to this compound using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: this compound-Induced Apoptosis in U-87 MG Cells

| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| Vehicle (DMSO) | - | 5.3 |

| This compound | 10 | 25.8 |

| This compound | 50 | 68.2 |

% Apoptotic cells were quantified by flow cytometry after 48 hours of treatment.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay.

Materials:

-

Cancer cell lines (e.g., U-87 MG)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well clear-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Add 10 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate IC50 values by plotting the log of the drug concentration versus the normalized luminescent signal and fitting to a four-parameter logistic curve.

Apoptosis Assay by Flow Cytometry

This protocol details the quantification of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

U-87 MG cells

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed 2 x 10^5 U-87 MG cells per well in 2 mL of complete growth medium in 6-well plates.

-

Incubate overnight to allow for attachment.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate for 48 hours at 37°C, 5% CO2.

-

Harvest both adherent and floating cells and pellet by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

U-87 MG cells

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors